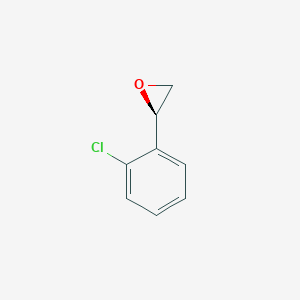

(2S)-2-(2-chlorophenyl)oxirane

説明

Significance of Chiral Epoxides in Modern Asymmetric Synthesis

Chiral epoxides are indispensable intermediates in modern asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. orientjchem.orgchiralpedia.com The ability to synthesize enantiomerically pure compounds is critical in various industries, most notably in pharmaceuticals, where the two enantiomers of a drug can exhibit vastly different biological activities. nih.govcatalysis.blog One enantiomer may be therapeutic, while the other could be inactive or even harmful. catalysis.blog

The significance of chiral epoxides stems from their versatility as synthetic building blocks. magtech.com.cn The strained three-membered ring of an epoxide can be readily opened by a wide range of nucleophiles under acidic, basic, or neutral conditions, leading to the formation of various functionalized alcohols with defined stereochemistry. lboro.ac.uk This reactivity allows for the stereospecific introduction of two new functional groups, making chiral epoxides powerful tools for constructing complex molecules with multiple stereocenters.

Several highly effective methods for asymmetric epoxidation have been developed, with the Sharpless-Katsuki epoxidation of allylic alcohols being a landmark achievement. chiralpedia.com This reaction utilizes a titanium-tartrate complex as a chiral catalyst to achieve high enantioselectivity. Other notable methods include the Jacobsen-Katsuki epoxidation, which is effective for a broader range of alkenes, and various organocatalytic approaches. magtech.com.cncatalysis.blog These advancements have made a wide array of chiral epoxides accessible, fueling progress in the synthesis of natural products, pharmaceuticals, and other fine chemicals. orientjchem.orgchiralpedia.com

Overview of Chiral Aryloxirane Chemistry and Stereochemical Importance

Chiral aryloxiranes, a subclass of chiral epoxides that includes (2S)-2-(2-chlorophenyl)oxirane, are characterized by the presence of an aryl group directly attached to the epoxide ring. This structural feature imparts unique reactivity and stereochemical properties. The aryl group can influence the electronic nature of the epoxide, affecting its reactivity towards nucleophiles. Furthermore, the steric bulk of the aryl substituent plays a crucial role in directing the stereochemical outcome of ring-opening reactions.

The stereochemical importance of chiral aryloxiranes lies in their ability to serve as precursors to a variety of enantiomerically enriched compounds. For instance, the ring-opening of a chiral aryloxirane with a nucleophile can proceed via two different pathways, leading to the formation of two diastereomeric products. The regioselectivity of this ring-opening is influenced by both electronic and steric factors, as well as the reaction conditions. By carefully choosing the nucleophile and reaction conditions, chemists can selectively obtain the desired diastereomer with high purity.

The synthesis of chiral aryloxiranes can be achieved through the asymmetric epoxidation of the corresponding styrenes. nih.gov For example, the epoxidation of 2-chlorostyrene (B146407) can yield this compound. rsc.org Various catalytic systems, including those based on manganese and iron porphyrins, have been developed for the asymmetric epoxidation of styrenes and their derivatives, with varying degrees of enantioselectivity. lboro.ac.ukprinceton.eduresearchgate.net

The compound this compound, specifically, is a valuable reagent in the synthesis of biologically active molecules. For instance, it has been used as a starting material for the synthesis of triazoles and tetrazoles, which have shown potential as anticonvulsants for treating disorders like ADHD, stroke, and neurodegeneration. chemicalbook.com

Table 1: Properties of this compound

| Property | Value | Reference |

| CAS Number | 141394-10-7 | chemicalbook.combiosynth.com |

| Molecular Formula | C₈H₇ClO | biosynth.com |

| Molecular Weight | 154.59 g/mol | biosynth.com |

| Boiling Point | 211.8±28.0 °C (Predicted) | chemicalbook.com |

| Density | 1.283±0.06 g/cm³ (Predicted) | chemicalbook.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-2-(2-chlorophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPJBMWUVSTBPC-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2s 2 2 Chlorophenyl Oxirane

Enantioselective Epoxidation Strategies for (2S)-2-(2-chlorophenyl)oxirane Precursors

The direct enantioselective epoxidation of the prochiral alkene, 2-chlorostyrene (B146407), represents the most straightforward approach to this compound. Several catalytic systems have been explored to achieve high enantioselectivity in this transformation.

Metal-Catalyzed Asymmetric Epoxidation (e.g., Sharpless, Jacobsen-Katsuki)

Metal-catalyzed asymmetric epoxidation reactions are powerful tools for the synthesis of chiral epoxides. While the Sharpless epoxidation is highly effective for allylic alcohols, its direct application to unfunctionalized alkenes like 2-chlorostyrene is not feasible. wikipedia.orgwikipedia.org

The Jacobsen-Katsuki epoxidation , however, is well-suited for the enantioselective epoxidation of unfunctionalized cis-disubstituted and aryl-substituted alkenes. wikipedia.orgwmich.eduorganic-chemistry.org This method employs a chiral manganese(III)-salen complex as the catalyst and a stoichiometric oxidant, such as sodium hypochlorite (B82951) (bleach). wikipedia.orgorganic-chemistry.org The catalyst's C2 symmetry is crucial for inducing enantioselectivity, and its structure can be modified to optimize performance for specific substrates. wikipedia.org For the epoxidation of styrenes, Jacobsen-Katsuki catalysts have demonstrated the ability to produce epoxides with high enantiomeric excess (ee). wikipedia.org The mechanism is believed to involve a manganese(V)-oxo species that transfers an oxygen atom to the alkene. wikipedia.orgorganic-chemistry.org The reaction's enantioselectivity is influenced by factors such as the catalyst's ligand structure, the reaction temperature, and the nature of any axial donor ligands. wikipedia.org

| Catalyst System | Precursor | Oxidant | Key Features |

| Jacobsen-Katsuki | 2-Chlorostyrene | NaOCl | Employs a chiral Mn(III)-salen complex. Effective for unfunctionalized aryl-substituted alkenes. Enantioselectivity is dependent on ligand structure and reaction conditions. |

Organocatalytic Asymmetric Epoxidation

Organocatalysis offers a metal-free alternative for asymmetric epoxidation. wmich.edu Chiral ketones, for instance, can act as catalysts by forming a chiral dioxirane (B86890) intermediate with an oxidant like Oxone. This dioxirane then transfers an oxygen atom to the alkene in an enantioselective manner. csircentral.net While this method has been successful for various alkenes, achieving high enantioselectivity for simple styrenes can be challenging.

Another approach involves the use of chiral ammonium (B1175870) salts to generate ammonium ylides for epoxidation reactions starting from aldehydes. jku.at However, the direct application to alkenes like 2-chlorostyrene is less common. Proline and its derivatives have also been investigated as catalysts in epoxidation reactions, although their effectiveness can be substrate-dependent. wmich.edu Research into cyclodextrin-modified ketoesters has shown promise in the enantioselective epoxidation of styrenes, with up to 40% ee achieved for 4-chlorostyrene. nih.gov

| Catalyst Type | Precursor | Oxidant | Key Features |

| Chiral Ketones | 2-Chlorostyrene | Oxone | Metal-free approach. Forms a chiral dioxirane intermediate. |

| Cyclodextrin-modified ketoester | 4-Chlorostyrene | Oxone | Achieved up to 40% ee. |

Biocatalytic Approaches to Chiral Epoxides

Biocatalysis provides a green and highly selective route to chiral epoxides. researchgate.net Enzymes such as monooxygenases and epoxide hydrolases are key to these methods. researchgate.netacs.org

Styrene (B11656) monooxygenases (SMOs) can directly epoxidize styrene and its derivatives with high enantioselectivity. nih.gov While natural SMOs typically produce (S)-epoxides with excellent ee (>99%), achieving high (R)-enantioselectivity for the synthesis of (2R)-2-(2-chlorophenyl)oxirane has been a focus of protein engineering. nih.gov By mutating key amino acid residues in enzymes like P450BM3 peroxygenase, researchers have been able to reverse the enantioselectivity and achieve high (R)-enantioselectivity for the epoxidation of o-chlorostyrene. nih.govrsc.org For instance, the triple mutant F87A/T268A/V78A of P450BM3 improved the (R)-enantioselectivity for 2-chlorostyrene epoxidation to 95% ee. nih.gov

Epoxide hydrolases (EHs) are used in the kinetic resolution of racemic epoxides. researchgate.netrug.nl These enzymes selectively hydrolyze one enantiomer of a racemic epoxide mixture, leaving the other enantiomer in high enantiomeric purity. rug.nl This method is effective but has a maximum theoretical yield of 50% for the desired epoxide. rug.nl Microbial epoxide hydrolases are particularly attractive for large-scale applications due to their availability. rug.nl

| Biocatalytic Method | Precursor/Substrate | Enzyme Type | Key Features |

| Enantioselective Epoxidation | 2-Chlorostyrene | Engineered P450 Monooxygenase | Can be engineered for high (R)- or (S)-selectivity. High ee values achievable. |

| Kinetic Resolution | Racemic 2-(2-chlorophenyl)oxirane | Epoxide Hydrolase | Selective hydrolysis of one enantiomer. Maximum 50% yield of the desired epoxide. |

Stereoselective Formation of the Oxirane Ring

An alternative strategy to enantioselective epoxidation involves the stereoselective formation of the oxirane ring from a chiral precursor, often derived from a prochiral carbonyl compound.

Catalytic Asymmetric Corey-Chaykovsky Epoxidation and Variants

The Corey-Chaykovsky reaction involves the reaction of a sulfur ylide with a ketone or aldehyde to form an epoxide. jku.atwikipedia.org The asymmetric version of this reaction provides a powerful method for the synthesis of chiral epoxides from prochiral carbonyl compounds. oulu.fisemanticscholar.org

In the context of synthesizing this compound, this would typically start with 2-chlorobenzaldehyde (B119727). A chiral sulfide (B99878) is used to generate a chiral sulfonium (B1226848) ylide, which then reacts with the aldehyde. semanticscholar.org The stereochemical outcome of the reaction is controlled by the chiral ligand on the sulfur ylide. Various chiral sulfides have been developed to achieve high enantioselectivity in this reaction. semanticscholar.org For example, non-racemic epoxides have been prepared from aromatic aldehydes with high diastereo- and enantioselectivities using chiral sulfonium ylides. semanticscholar.org The reaction conditions, including the choice of solvent and base, can significantly influence the yield and selectivity. semanticscholar.org

| Reaction | Precursor | Reagent | Key Features |

| Asymmetric Corey-Chaykovsky | 2-Chlorobenzaldehyde | Chiral Sulfonium Ylide | Forms the oxirane ring from a carbonyl compound. Enantioselectivity is controlled by the chiral sulfide. |

Controlled Peracid-Mediated Epoxidation in Chiral Synthesis

While peracid-mediated epoxidation of alkenes is a classic method, its use in a controlled chiral synthesis of this compound would typically involve a substrate with a pre-existing chiral auxiliary. The directing effect of the chiral auxiliary would guide the peracid to attack one face of the double bond preferentially, leading to a diastereoselective epoxidation. The subsequent removal of the chiral auxiliary would yield the desired enantiopure epoxide.

Another approach involves the in-situ generation of a chiral peracid. For instance, the lipase-catalyzed reaction of an acid and hydrogen peroxide can generate a peracid that can then epoxidize an alkene with moderate to good enantioselectivity. csircentral.net

Convergent Synthetic Pathways to this compound and Its Analogs

A notable convergent synthetic route to this compound commences with the aromatic carbonyl compound, 2-chlorobenzaldehyde. This multi-step pathway leverages a combination of classical organic reactions and enzymatic resolution to establish the desired stereochemistry. google.com

The synthesis begins with the reaction of 2-chlorobenzaldehyde with a cyanide source, such as sodium cyanide or potassium cyanide, to form 2-chloromandelonitrile. This cyanohydrin is then subjected to acidic hydrolysis and esterification to yield a 2-chloromandelic acid ester. google.com

A critical step in this sequence is the optical resolution of the racemic 2-chloromandelic acid ester. This is achieved through an enzymatic reaction that selectively hydrolyzes one of the enantiomers, allowing for the separation of the desired (S)-enantiomer. Following resolution, the chiral ester is reduced to the corresponding optically active 1-(2-chlorophenyl)ethane-1,2-diol. google.com

To construct the oxirane ring, the primary alcohol of the diol is selectively functionalized. This is typically accomplished by tosylation or mesylation using the respective sulfonyl chlorides, which chemoselectively react with the less sterically hindered primary hydroxyl group. The resulting tosylated or mesylated intermediate then undergoes intramolecular cyclization under basic conditions to furnish the target molecule, this compound. google.com This method is advantageous due to the use of inexpensive starting materials and the high optical purity of the final product. google.com

A summary of the key transformations in this synthetic pathway is presented in the table below.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Cyanohydrin Formation | 2-chlorobenzaldehyde, Sodium cyanide (or Potassium cyanide), Methylene (B1212753) chloride, Water, 0-30°C | 2-chloromandelonitrile |

| 2 | Hydrolysis & Esterification | 2-chloromandelonitrile, Acidic conditions, Alcohol | 2-chloromandelic acid ester (racemic) |

| 3 | Enzymatic Resolution | Racemic 2-chloromandelic acid ester, Specific enzyme, Organic solvent | (S)-2-chloromandelic acid ester |

| 4 | Reduction | (S)-2-chloromandelic acid ester, Reducing agent | (S)-1-(2-chlorophenyl)ethane-1,2-diol |

| 5 | Selective Sulfonylation | (S)-1-(2-chlorophenyl)ethane-1,2-diol, Tosyl chloride or Mesyl chloride | Sulfonylated diol intermediate |

| 6 | Epoxidation | Sulfonylated diol intermediate, Inorganic base | (S)-2-(2-chlorophenyl)oxirane |

Mechanistic and Stereochemical Investigations of Reactions Involving 2s 2 2 Chlorophenyl Oxirane

Nucleophilic Ring Opening Reactions of (2S)-2-(2-chlorophenyl)oxirane and Related Aryloxiranes

The nucleophilic ring-opening of epoxides is a fundamental transformation in organic synthesis. magtech.com.cn In the case of unsymmetrical epoxides like this compound, the reaction's regioselectivity and stereochemistry are of paramount importance. magtech.com.cnd-nb.info

Regioselectivity and Stereochemical Outcome

The regioselectivity of nucleophilic attack on unsymmetrical aryloxiranes is dictated by a delicate balance of electronic and steric factors, as well as the reaction conditions. magtech.com.cn Generally, these reactions proceed via an SN2 mechanism, leading to an inversion of configuration at the attacked carbon atom.

Electronic effects often favor nucleophilic attack at the benzylic carbon (the carbon atom attached to the aryl group). magtech.com.cn The phenyl group can stabilize the developing partial positive charge in the transition state. However, the 2-chloro substituent on the phenyl ring in this compound introduces an electron-withdrawing inductive effect, which can influence the regioselectivity. For instance, in nonsymmetrical para-substituted trans-2,3-diaryloxiranes, a strong electron-withdrawing group on one phenyl ring directs the nucleophilic attack to the β-carbon with respect to that ring. acs.org Conversely, a strong electron-releasing group reverses this regioselectivity. acs.org

Steric hindrance also plays a significant role. magtech.com.cnd-nb.info Strong, sterically demanding nucleophiles tend to attack the less substituted carbon atom (the terminal carbon of the oxirane ring), governed primarily by steric hindrance. magtech.com.cn Weaker nucleophiles, however, are more sensitive to electronic effects, leading to attack at the more substituted benzylic carbon. magtech.com.cn

The interplay between these factors is evident when comparing the reactivity of different aryloxiranes. For example, phenyloxirane is slightly less reactive than oxirane itself in reactions with sulfur nucleophiles, indicating that the expected benzylic acceleration is absent due to conformational effects that hinder the ideal trajectory for nucleophilic attack. psu.edu

| Factor | Influence on Nucleophilic Attack | Governing Principle |

|---|---|---|

| Strong Nucleophile | Favors attack at the less substituted carbon | Steric Hindrance magtech.com.cn |

| Weak Nucleophile | Favors attack at the more substituted (benzylic) carbon | Electronic Effect magtech.com.cn |

| Electron-Withdrawing Group on Aryl Ring | Directs attack to the β-carbon | Electronic Effect acs.org |

| Electron-Releasing Group on Aryl Ring | Directs attack to the α-carbon (benzylic) | Electronic Effect acs.org |

Reaction conditions, particularly the presence of acid or base catalysts, profoundly impact the regioselectivity of epoxide ring-opening. d-nb.info

Under basic conditions , the reaction generally proceeds via a standard SN2 mechanism where the nucleophile attacks the less sterically hindered carbon atom. d-nb.info This leads to the formation of a secondary alcohol.

Under acidic conditions (using either Brønsted or Lewis acids), the epoxide oxygen is first protonated or coordinated to the Lewis acid. d-nb.info This activation makes the epoxide a better electrophile. The positive charge is better stabilized at the more substituted benzylic carbon, leading to a transition state with significant carbocationic character. d-nb.info Consequently, weaker nucleophiles will preferentially attack the more substituted carbon atom. magtech.com.cnd-nb.info This regioselectivity is controlled by the ability of the aryl group to stabilize the positive charge. magtech.com.cn

The use of specific catalysts can offer fine control over the reaction outcome. For example, the LiBr/Amberlyst 15 system has been shown to effectively open 2,3-diaryloxiranes with high regio- and stereoselectivity. acs.org

| Catalytic Condition | Site of Nucleophilic Attack | Primary Controlling Factor |

|---|---|---|

| Basic | Less substituted carbon | Steric Hindrance d-nb.info |

| Acidic (Brønsted or Lewis) | More substituted (benzylic) carbon | Electronic Effect (Carbocation Stability) magtech.com.cnd-nb.info |

The Hard and Soft Acids and Bases (HSAB) theory provides a framework for understanding the regioselectivity of these reactions. wikipedia.orgadichemistry.com According to this principle, hard acids prefer to react with hard bases, and soft acids with soft bases. wikipedia.org

In the context of epoxide ring-opening, the two carbon atoms of the oxirane ring can be considered as electrophilic centers (Lewis acids). The benzylic carbon, being part of a more polarizable system, can be considered a "softer" acid compared to the terminal carbon. The nature of the nucleophile (the base) will then influence the site of attack.

Soft nucleophiles (e.g., iodide, thiolate) will preferentially attack the softer benzylic carbon.

Hard nucleophiles (e.g., hydroxide, alkoxide) will tend to attack the harder terminal carbon.

This theory is particularly useful in predicting the outcome of reactions with ambident nucleophiles. wikipedia.org The HSAB principle can also explain why certain catalysts are effective. For instance, a soft Lewis acid catalyst might coordinate with the epoxide in a way that enhances the softness of the benzylic carbon, thereby promoting attack by a soft nucleophile at that position. The HSAB theory has been applied to explain the sensitivity and performance of various materials and the direction of inorganic reactions. wikipedia.orgaakash.ac.in

Reactivity with Diverse Nucleophiles

The strained three-membered ring of this compound makes it susceptible to attack by a wide variety of nucleophiles.

Oxygen-based nucleophiles, such as water, alcohols, and phenols, readily open the epoxide ring to form diols or ether alcohols. The regioselectivity of these reactions is highly dependent on the reaction conditions.

Under acidic catalysis, the attack of an alcohol will predominantly occur at the benzylic position to yield the corresponding β-alkoxy alcohol. In contrast, under basic conditions, the alkoxide will attack the terminal carbon to give the isomeric product. The use of catalysts like cesium carbonate can facilitate the reaction with phenols. arkat-usa.org

| Nucleophile | Catalyst/Condition | Major Product Type | Primary Site of Attack |

|---|---|---|---|

| Water (H₂O) | Acidic (H⁺) | Diol | Benzylic Carbon |

| Alcohol (ROH) | Basic (RO⁻) | β-Alkoxy alcohol | Terminal Carbon |

| Phenol (ArOH) | Cesium Carbonate (Cs₂CO₃) | β-Aryloxy alcohol | Dependent on specific substrate and conditions arkat-usa.org |

Nitrogen-Based Nucleophiles (e.g., Amines, N-Heteroaromatics)

The reaction of epoxides with nitrogen-based nucleophiles, such as amines, is a fundamental transformation in organic synthesis, leading to the formation of β-amino alcohols. rroij.com These reactions can be catalyzed by various agents, including solid acid catalysts, Lewis acids like calcium trifluoromethanesulfonate, and even under solvent-free conditions. rroij.com

In the context of this compound, the ring-opening reaction with amines is expected to proceed with high regioselectivity and stereoselectivity. Generally, the nucleophilic attack occurs at the less sterically hindered carbon of the oxirane ring. For terminal epoxides like this compound, this would be the primary carbon. However, the presence of the phenyl ring can influence the regioselectivity, favoring attack at the benzylic position due to electronic effects. tubitak.gov.tr

The stereochemistry of the reaction typically proceeds with an inversion of configuration at the center of attack, following an S(_N)2 mechanism. nih.govresearchgate.net This means that if the starting material is the (S)-enantiomer, the resulting β-amino alcohol will have a specific stereochemistry at the newly formed stereocenter. For example, the asymmetric ring-opening of meso-epoxides with aromatic amines using chiral metal-organic frameworks as catalysts can produce β-amino alcohols with high enantioselectivity. nih.gov

Several catalysts have been shown to be effective for the aminolysis of epoxides, including:

Solid acid catalysts: These are reusable and show high catalytic activity. rroij.com

Calcium trifluoromethanesulfonate: This catalyst promotes efficient synthesis of β-amino alcohols with high regio- and stereoselectivity. rroij.com

Antimony trichloride: Facilitates the ring-opening of epoxides with anilines at room temperature. rroij.com

Lithium bromide: An inexpensive and efficient catalyst for the opening of epoxide rings by amines. rroij.com

The reaction conditions, such as the choice of solvent and catalyst, can significantly influence the yield and selectivity of the reaction.

Sulfur-Based Nucleophiles (e.g., Thiols)

The ring-opening of epoxides with sulfur-based nucleophiles, such as thiols, is a reliable method for the synthesis of β-hydroxy thioethers. These reactions are typically carried out under basic conditions, where the thiol is deprotonated to form a more nucleophilic thiolate anion.

For this compound, the reaction with a thiol is expected to follow a similar regioselective and stereoselective pathway as observed with nitrogen nucleophiles. The attack of the thiolate would likely occur at the benzylic carbon, leading to the formation of a β-hydroxy thioether with inversion of stereochemistry at the reaction center.

The regioselective reaction of (E)-1-(aroyl)-2-oxirane carboxylic acids with 2-amino-5-aryl-1,3,4-thiadiazole proceeds via N-alkylation of the amino thiadiazole moiety, which adds to the activated α-position of the oxirane ring. mdpi.com This highlights the propensity for nucleophilic attack at the carbon atom of the epoxide.

Carbon-Based Nucleophiles (e.g., Organometallic Reagents)

Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent carbon-based nucleophiles that react with epoxides to form new carbon-carbon bonds. libretexts.orgchadsprep.com The reaction with this compound would lead to the formation of a new alcohol.

The regioselectivity of the ring-opening with organometallic reagents is influenced by both steric and electronic factors. The nucleophilic carbon of the organometallic reagent will attack one of the carbon atoms of the oxirane ring. libretexts.org In the case of this compound, attack at the less substituted carbon is generally favored, but the presence of the phenyl ring can direct the nucleophile to the benzylic position.

Transition-metal catalysts can be employed to achieve high enantioselectivity in cross-coupling reactions involving organometallic reagents and alkyl electrophiles. acs.org For instance, nickel-catalyzed reactions of secondary alkyl electrophiles with organozinc reagents have been shown to proceed with high enantioselectivity. acs.org

The general mechanism for the reaction of an organometallic reagent with an epoxide involves the nucleophilic attack of the carbanionic carbon on the epoxide ring, followed by protonation of the resulting alkoxide to yield the alcohol. libretexts.org

Intramolecular Ring Opening and Subsequent Cyclization Pathways

This compound and its derivatives can undergo intramolecular ring-opening reactions, which can be followed by cyclization to form new heterocyclic structures. These reactions are often promoted by the presence of a suitably positioned internal nucleophile within the molecule.

For example, 2-substituted-3-(2-nitrophenyl)oxiranes can undergo an acid-catalyzed rearrangement. rsc.org This process can involve the intramolecular condensation of an intermediate ketone or aldehyde, formed from the initial oxirane rearrangement, to yield cyclized products. rsc.org

The specific pathway of these intramolecular reactions is highly dependent on the structure of the oxirane and the reaction conditions. For instance, the presence of functional groups on the substituents of the oxirane ring can facilitate intramolecular cyclization. rsc.org

In some cases, the initial ring-opening can be followed by a cascade of reactions leading to complex molecular architectures. For example, a base-promoted aerobic cascade reaction has been used for the regiospecific synthesis of 2-(2-aminobenzoyl)benzoic acids. researchgate.net Similarly, intramolecular cyclization of products derived from reactions with diazonium salts can lead to the formation of polycyclic systems. nih.gov

Electrophilic Transformations on the this compound Core

Electrophilic Aromatic Substitution on the Chlorophenyl Moiety

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lkouniv.ac.in The specific conditions required for these reactions on the chlorophenyl moiety of this compound would need to be carefully controlled to avoid unwanted reactions with the oxirane ring. The oxirane ring is sensitive to acidic conditions, which are often employed in electrophilic aromatic substitution reactions.

Electrophilic Activation of the Oxirane Ring for Subsequent Reactions

The oxirane ring of this compound can be activated by electrophiles, particularly Lewis acids, making it more susceptible to nucleophilic attack. msuniv.ac.in This activation involves the coordination of the Lewis acid to the oxygen atom of the oxirane, which increases the electrophilicity of the ring carbons.

This electrophilic activation is a key principle in many catalyzed ring-opening reactions of epoxides. rroij.com For example, Lewis acids such as indium(III) triflate and magnesium(II) triflate have been used to catalyze the formation of morpholine (B109124) derivatives from alkenes, which involves an intermediate halonium ion. nih.gov

The acid-catalyzed ring-opening of epoxides can proceed through a mechanism involving a slow carbonium ion formation from the conjugate acid of the oxide. annualreviews.org The choice of Lewis acid and reaction conditions can influence the regioselectivity and stereoselectivity of the subsequent nucleophilic attack. For instance, some Lewis acids may favor the formation of a more stable carbocation intermediate at the benzylic position of this compound.

Furthermore, the activation of the oxirane ring can be a prelude to intramolecular rearrangements, such as the Meinwald rearrangement, which leads to carbonyl compounds. rsc.org

Rearrangement Reactions of Chiral Oxirane Derivatives

Chiral oxiranes, such as this compound, are valuable building blocks in asymmetric synthesis due to their inherent strain and stereodefined centers. These features make them susceptible to a variety of rearrangement reactions, which can proceed through different mechanistic pathways to yield structurally diverse products, often with high stereocontrol. The nature of the rearrangement is highly dependent on the reaction conditions, including the type of catalyst (e.g., Lewis acid, Brønsted acid, or base) and the substitution pattern of the oxirane ring. These reactions can involve 1,2-migrations of substituents (hydride, alkyl, or aryl groups) to form carbonyl compounds or ring expansion processes to generate larger heterocyclic systems. The stereochemical outcome of these rearrangements is a key aspect of their synthetic utility, with the configuration of the starting chiral oxirane often dictating the stereochemistry of the product.

A significant rearrangement pathway for chiral oxiranes is the ring expansion to form four-membered oxetane (B1205548) rings. This transformation is of considerable interest as oxetanes are important structural motifs in medicinal chemistry and materials science. The expansion of an oxirane to an oxetane typically involves the formal insertion of a methylene (B1212753) group into one of the C-O bonds of the epoxide.

One of the most effective methods for the stereospecific ring expansion of chiral epoxides is the reaction with dimethylsulfoxonium methylide ((CH₃)₂SOCH₂). nih.gov This reaction has been shown to proceed with complete conservation of the enantiomeric purity of the starting epoxide, making it a powerful tool for the synthesis of optically active oxetanes. nih.gov The mechanism involves the nucleophilic attack of the ylide on one of the carbon atoms of the oxirane ring, leading to a betaine (B1666868) intermediate. This is followed by an intramolecular nucleophilic substitution (SNi-type) where the newly formed alkoxide displaces the dimethyl sulfoxide (B87167) (DMSO) group, resulting in the formation of the four-membered oxetane ring.

Studies on analogous compounds, such as 3-chlorostyrene (B1584043) oxide, have demonstrated the successful and stereospecific synthesis of the corresponding optically active 2-aryl-oxetane. For this compound, the reaction with dimethylsulfoxonium methylide is expected to proceed via attack at the less hindered carbon atom of the oxirane ring (C3). Subsequent intramolecular ring closure would then yield (S)-2-(2-chlorophenyl)oxetane with retention of configuration at the stereocenter.

The reaction conditions for such ring expansions typically require elevated temperatures. nih.gov Computational studies have indicated that the activation barrier for the epoxide to oxetane ring expansion is in the range of 13-17 kcal/mol. nih.gov Further expansion of the resulting oxetane to a five-membered oxolane ring is also possible with the same reagent but requires significantly higher activation energy (around 25 kcal/mol) and therefore more forcing reaction conditions. nih.gov

The stereospecificity of this ring expansion is a key feature. Research has consistently shown that the reaction proceeds with complete retention of stereochemistry at the chiral center of the oxirane. nih.gov This is crucial for the synthesis of enantiomerically pure oxetanes from chiral epoxides. The table below summarizes the expected outcome for the ring expansion of this compound based on data from analogous reactions.

| Starting Material | Reagent | Product | Expected Yield | Expected Enantiomeric Excess (e.e.) | Reference |

| This compound | Dimethylsulfoxonium methylide | (S)-2-(2-chlorophenyl)oxetane | Good to High | >99% | nih.gov |

| 3-chlorostyrene oxide | Dimethylsulfoxonium methylide | 2-(3-chlorophenyl)oxetane | High | >99% (optically active) |

While the reaction with dimethylsulfoxonium methylide is a well-established method for this type of ring expansion, other rearrangement pathways for this compound could be envisaged, for instance, under Lewis acid catalysis. Lewis acid-catalyzed rearrangements of epoxides often lead to carbonyl compounds through 1,2-hydride or aryl shifts. core.ac.uk However, specific studies detailing such rearrangements for this compound to other ring systems are not extensively documented in the literature. The electronic properties of the 2-chlorophenyl substituent would likely influence the regioselectivity and the migratory aptitude of the groups attached to the oxirane ring in such transformations.

Application of 2s 2 2 Chlorophenyl Oxirane As a Chiral Building Block in Organic Synthesis

Construction of Enantiomerically Pure Complex Organic Scaffolds

The intrinsic chirality and reactivity of (2S)-2-(2-chlorophenyl)oxirane make it an exceptional starting material for the assembly of complex, enantiomerically pure organic structures. Chiral epoxides are recognized as crucial synthons in pharmaceutical and synthetic chemistry because their strained ring can be readily opened by nucleophiles to yield a variety of chiral functional groups. nih.govresearchgate.net This property is exploited in the synthesis of molecules with significant biological activity.

For instance, the general class of chiral styrene (B11656) oxides, to which this compound belongs, are precursors for a range of important compounds. (S)-styrene oxide is an intermediate in the synthesis of the anticancer agent Levamisole and the anti-HIV agent (-)-hyperolactone C. nih.gov Similarly, (S)-4-chlorostyrene oxide is a key starting material for various antiviral agents, highlighting the utility of the chlorophenyl-oxirane motif in medicinal chemistry. nih.gov

The strategic use of this chiral epoxide allows for the creation of complex molecular frameworks that are otherwise difficult to access. A notable example is the synthesis of (2S,3S)-2-[(3-chlorophenyl)-(2-methoxyphenoxy)-methyl]morpholine, a complex chiral molecule whose synthesis relies on the stereochemistry set by a related chiral epoxide precursor. nih.gov Furthermore, synthetic strategies starting from simple chiral glycidol (B123203) derivatives have been shown to produce intricate structures like enantiomerically pure bicyclo[3.3.0]oct-1-en-3-ones, demonstrating the power of these small chiral building blocks in constructing complex polycyclic systems. nih.gov The synthesis of such complex scaffolds is often a key step in the total synthesis of natural products and the development of new pharmaceutical agents. nih.govelsevierpure.com

Table 1: Examples of Complex Scaffolds Derived from Chiral Epoxides

| Precursor Class | Target Scaffold/Compound | Therapeutic Area/Application | Reference |

| Chiral Styrene Oxides | Levamisole | Anticancer | nih.gov |

| Chiral Styrene Oxides | (-)-Hyperolactone C | Anti-HIV | nih.gov |

| (S)-4-chlorostyrene oxide | Antiviral Agents | Antiviral | nih.gov |

| Chiral Epoxide | (2S,3S)-2-[(3-chlorophenyl)-(2-methoxyphenoxy)-methyl]morpholine | Synthetic Intermediate | nih.gov |

| Chiral Glycidol Derivatives | Bicyclo[3.3.0]oct-1-en-3-ones | Synthetic Intermediate | nih.gov |

Synthesis of Chiral Hydroxy-Functionalized Compounds

A primary application of this compound is its conversion into chiral hydroxy-functionalized compounds. The nucleophilic ring-opening of the epoxide is a fundamental transformation that yields 1,2-difunctionalized products, where one of the new functional groups is a hydroxyl group. researchgate.net This reaction typically proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon, and with inversion of stereochemistry at the center of attack (an SN2-type mechanism).

This predictable reactivity allows for the synthesis of a diverse range of chiral alcohols. For example, the ring-opening of a closely related (R)-2-aryl-oxirane with tetrazole in the presence of a base leads to the formation of (R)-1-(2-chlorophenyl)-2-(1,2,3,4-tetrazol-2-yl)ethan-1-ol, a chiral secondary alcohol. google.com This reaction highlights the ability to introduce nitrogen-based heterocycles while generating a hydroxyl group with a defined stereochemistry.

Similarly, the reaction of epoxides with amines, known as aminolysis, is a direct route to chiral β-amino alcohols. The synthesis of (2S,3S)-[3-(3-Chlorophenyl)-2-hydroxy-3-(2-methoxyphenoxy)]-(1-hydroxyethylamino)propane from an epoxide precursor is a clear demonstration of this strategy, yielding a molecule with both hydroxyl and amino functionalities. nih.gov These chiral amino alcohols are not only valuable products in their own right but also serve as crucial intermediates for more complex targets, including pharmaceuticals like (R)-phenylephrine and (R)-salbutamol. google.com

Table 2: Nucleophilic Ring-Opening of Chiral Epoxides to Yield Hydroxy-Functionalized Compounds

| Epoxide Precursor | Nucleophile | Product Type | Specific Example | Reference |

| (R)-2-Aryl-oxirane | Tetrazole | Chiral Azolyl Alcohol | (R)-1-(2-chlorophenyl)-2-(1,2,3,4-tetrazol-2-yl)ethan-1-ol | google.com |

| (S,S)-Epoxide | Ethanolamine | Chiral Amino Alcohol | (2S,3S)-[3-(3-Chlorophenyl)-2-hydroxy-3-(2-methoxyphenoxy)]-(1-hydroxyethylamino)propane | nih.gov |

| General Epoxide | Amines | β-Amino Alcohols | Chiral 2-hydroxy-2-aryl-ethylamines | google.com |

Precursor for Advanced Heterocyclic Synthesis

The reactivity of this compound extends to the construction of complex heterocyclic systems, which are core structures in many pharmaceuticals. The epoxide can be transformed into intermediates that subsequently undergo cyclization reactions to form a variety of aromatic and non-aromatic rings.

Formation of Pyrrole (B145914), Pyridazinone, and Spiro Derivatives

The versatility of oxirane-derived intermediates is evident in their use to construct a range of five- and six-membered heterocycles and spirocyclic systems.

Pyrroles: Synthetic routes have been developed to transform oxiranes into pyrrole derivatives. ekb.eg One such strategy involves the reaction of an oxirane with an alkyne to form an alkynol, which is then converted to an azide (B81097) and cyclized to furnish the pyrrole ring. ekb.eg Other methodologies, such as the Paal-Knorr synthesis, react 1,4-dicarbonyl compounds (which can be derived from epoxides) with amines to form pyrroles. organic-chemistry.org For example, 2-(2-oxo-2-arylethyl)malononitriles can be used to synthesize pyrrole derivatives bearing a 4-chlorophenyl substituent. nih.gov

Pyridazinones: These six-membered nitrogen-containing heterocycles are present in many biologically active compounds. Research has shown that oxirane derivatives can be used as starting materials to build complex molecules incorporating a pyridazinone ring. sapub.orgscispace.com For instance, a 4-(2-chlorophenyl)-6-(benzoxazolyl)-3(2H)-pyridazinone derivative has been synthesized and shown to possess analgesic and anti-inflammatory properties. nih.gov Patent literature also describes the synthesis of pyridazinone-containing molecules starting from enantiomerically pure epoxides, underscoring their industrial relevance. google.com

Spiro Derivatives: The oxirane ring itself is a three-membered heterocycle that can be part of a spirocyclic system, such as in spiro[indole-3,2-oxirane] derivatives. rsc.org More elaborately, intermediates derived from the ring-opening of this compound can be used to construct more complex spiro compounds. For example, chalcones derived from the reaction of an oxirane with 2-amino-1,3,4-thiadiazole (B1665364) can be further reacted to yield spiroheterocyclic compounds. scispace.commdpi.com These spirocyclic scaffolds are of great interest in medicinal chemistry due to their rigid, three-dimensional structures.

Utility in Indole (B1671886) and Benzimidazole (B57391) Chemistry

The 2-chlorophenyl group of the title compound makes it a particularly relevant precursor for certain classes of indole and benzimidazole derivatives that are of high interest in drug discovery.

Indole Chemistry: Indole is a privileged scaffold in medicinal chemistry. A key reaction for functionalizing this ring system is the Friedel-Crafts alkylation at the C3 position. Epoxides, including this compound, serve as excellent electrophiles in this reaction, allowing for the direct introduction of a chiral 2-hydroxy-1-(2-chlorophenyl)ethyl side chain onto the indole nucleus. openmedicinalchemistryjournal.com This provides a straightforward route to bioactive C3-substituted indole derivatives. Furthermore, synthetic methods exist for producing indole-2-carbonitriles that incorporate a 3-(o-chlorophenyl) substituent, demonstrating the utility of this specific substitution pattern in indole synthesis. google.com

Benzimidazole Chemistry: Benzimidazoles are another class of heterocyles with a broad spectrum of biological activities. nih.govresearchgate.net The synthesis of these compounds often involves the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde or carboxylic acid. The chiral 1-(2-chlorophenyl)-2-aminoethanol, obtained from the ring-opening of this compound with ammonia, can be incorporated into benzimidazole structures. For example, the chiral amine can be used to build a side chain, or it can be further functionalized and then used in the primary ring-forming condensation, leading to novel benzimidazole derivatives with potential therapeutic applications. nih.govacs.org

Computational and Theoretical Studies on 2s 2 2 Chlorophenyl Oxirane

Quantum Chemical Calculations for Reaction Energetics and Transition States (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the energetics and mechanisms of chemical reactions. For epoxides like (2S)-2-(2-chlorophenyl)oxirane, DFT can be used to map the potential energy surface of their reactions, identifying transition states and calculating activation energies.

Detailed DFT studies on the acid-catalyzed hydrolysis of similar epoxides, such as propylene (B89431) oxide, have been performed. These studies help in understanding the underlying principles that also govern the reactivity of this compound. For instance, calculations on propylene oxide hydrolysis have shown that the SN2 mechanism is generally favored over the SN1 mechanism. In the gas phase, the borderline SN2 mechanism for propylene oxide hydrolysis has a calculated energy barrier of 6.65 kcal/mol, while the pure SN2 mechanism has a barrier of 7.85 kcal/mol. researchgate.net The presence of a 2-chlorophenyl substituent in this compound would be expected to influence these energy barriers through both electronic and steric effects. The electron-withdrawing nature of the chlorine atom can affect the stability of charged intermediates and transition states.

The table below presents theoretical data for the acid-catalyzed hydrolysis of a model compound, propylene oxide, which provides a basis for understanding the reaction energetics of substituted epoxides.

| Reaction Mechanism | Calculated Energy Barrier (kcal/mol) | Reference Compound |

|---|---|---|

| SN1 | 18.35 - 18.50 | Propylene Oxide |

| Borderline SN2 | 6.65 | Propylene Oxide |

| Pure SN2 | 7.85 | Propylene Oxide |

This table is based on data for propylene oxide and serves as an illustrative example of the types of energetic parameters that can be calculated using DFT. researchgate.net

Molecular Modeling of Regioselectivity and Stereoselectivity in Transformations

Molecular modeling is a crucial tool for predicting and rationalizing the regioselectivity and stereoselectivity of chemical transformations involving chiral epoxides. In the case of this compound, nucleophilic ring-opening can occur at either the benzylic carbon (Cα) or the methylene (B1212753) carbon (Cβ). The outcome of this regioselectivity is governed by a delicate balance of steric and electronic factors.

Computational studies on the aminolysis of styrene (B11656) oxide have shown that the regioselectivity is highly dependent on the catalyst and reaction conditions. researchgate.netacs.org For this compound, the presence of the ortho-chloro substituent on the phenyl ring introduces significant steric hindrance around the Cα position. This steric bulk would likely favor nucleophilic attack at the less hindered Cβ position. However, the electronic effects of the chlorophenyl group, which can stabilize a partial positive charge at the benzylic position, could favor attack at Cα. Molecular modeling can quantify these competing effects.

Furthermore, computational models have been successfully applied to understand the stereoselectivity of enzymatic reactions involving epoxides. For example, QM/MM (Quantum Mechanics/Molecular Mechanics) studies on epoxide hydrolases have elucidated the origins of enantioconvergence, where both enantiomers of a racemic epoxide are converted to a single enantiomer of the diol product. researchgate.net These studies reveal that the enzyme's active site precisely orients the substrate to favor attack at a specific carbon with a specific stereochemistry. researchgate.netnih.gov Molecular docking simulations of a mutated epoxide hydrolase with p-chlorostyrene oxide, a structurally related compound, have shown that specific amino acid residues in the active site control the regioselectivity of the epoxide ring opening. libretexts.org

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound are key to understanding its physical properties and how it interacts with other molecules, such as enzymes or chiral catalysts. Conformational analysis, often aided by computational methods, explores the different spatial arrangements of the molecule and their relative energies. libretexts.orgnih.gov

For this compound, a primary conformational variable is the dihedral angle between the oxirane ring and the 2-chlorophenyl group. The rotation around the C-C bond connecting these two moieties will have different energy minima corresponding to specific staggered conformations.

The table below summarizes key crystallographic data for the related compound, (2R,3R)-3-(2-Chlorophenyl)-N-phenyloxirane-2-carboxamide.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂ClNO₂ |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 6.6610 (1) |

| b (Å) | 10.0343 (2) |

| c (Å) | 20.2433 (3) |

| V (ų) | 1353.03 (4) |

| Z | 4 |

| Key Intermolecular Interaction | N—H⋯O hydrogen bonds |

Advanced Spectroscopic and Crystallographic Research on 2s 2 2 Chlorophenyl Oxirane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is a cornerstone technique for determining the molecular structure of (2S)-2-(2-chlorophenyl)oxirane in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution 1H and 13C NMR Techniques

High-resolution ¹H and ¹³C NMR are routinely used to confirm the primary structure of this compound. The chemical shifts (δ), signal multiplicities, and coupling constants (J) are characteristic of the molecule's constitution.

¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint of the molecule. The protons of the oxirane ring are diastereotopic, meaning they are in different chemical environments and thus have different chemical shifts. They appear as doublets of doublets (dd) due to geminal coupling with each other and vicinal coupling with the methine proton. The methine proton, in turn, couples with the two methylene (B1212753) protons. The aromatic protons on the 2-chlorophenyl group exhibit complex splitting patterns in the aromatic region of the spectrum.

Specific ¹H NMR data for the enantiomeric compound, (R)-2-(2-chlorophenyl)oxirane, which shares identical spectral parameters with the (S)-enantiomer, has been reported in deuterated chloroform (B151607) (CDCl₃) at 600 MHz. The oxirane protons show characteristic coupling constants (J values) that are typical for protons on a three-membered ring. spectrabase.com

Interactive Data Table: ¹H NMR Data for 2-(2-chlorophenyl)oxirane

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H | 7.36 | d | 7.21 |

| Aromatic H | 7.24 | m | - |

| Oxirane CH | 4.21 | dd | 2.84, 4.06 |

| Oxirane CH₂ | 3.19 | dd | 4.06, 6.00 |

| Oxirane CH₂ | 2.66 | dd | 2.84, 6.00 |

Data corresponds to the (R)-enantiomer, recorded in CDCl₃ at 600 MHz. spectrabase.com

Advanced NMR Methods for Stereochemical Elucidation

Beyond simple 1D spectra, advanced 2D NMR techniques are crucial for confirming the connectivity and stereochemistry of this compound and its derivatives. researchgate.netnih.gov

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the oxirane methine proton and the two oxirane methylene protons, confirming their connectivity within the three-membered ring. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY and its variant, Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful tools for determining the spatial proximity of protons. researchgate.netrsc.org For derivatives of this oxirane, NOE correlations can distinguish between cis/trans diastereomers by revealing which protons are on the same side of a ring system. In the case of this compound, NOESY could be used to establish the relative orientation of the oxirane ring protons with respect to the protons on the aromatic ring, helping to define the predominant conformation in solution.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. While detailed, published spectra for this compound are not widely available, the expected characteristic absorption bands can be predicted based on its structure and data from similar compounds. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic bands for the oxirane ring, the aromatic ring, and the C-Cl bond.

Oxirane Ring Vibrations: The strained three-membered ring gives rise to several characteristic vibrations. The C-O-C asymmetric stretching is typically observed around 810-950 cm⁻¹, while the ring "breathing" symmetric stretch appears near 1250 cm⁻¹.

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching bands are expected just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: The stretching vibration for the C-Cl bond on an aromatic ring is typically found in the 1000-1100 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The symmetric vibrations of the molecule, such as the aromatic ring breathing modes, often give strong signals in the Raman spectrum. For derivatives of 2-chlorophenyl compounds, characteristic Raman peaks have been identified. nih.gov For instance, the Raman spectrum of a complex triazole derivative containing a 2-chlorophenyl group shows distinct peak maxima that help characterize its crystalline form. nih.gov

Interactive Data Table: Expected Vibrational Bands for 2-(2-chlorophenyl)oxirane

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | 3000 - 3100 |

| Alkyl C-H | Stretching | 2850 - 3000 | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 | 1450 - 1600 |

| Oxirane C-O-C | Ring "Breathing" | ~1250 | Stronger signal expected |

| Oxirane C-O | Asymmetric Stretch | 810 - 950 | Weaker signal expected |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

While NMR and vibrational spectroscopy provide structural information in solution or bulk, single-crystal X-ray crystallography offers the definitive determination of the solid-state structure, including precise bond lengths, bond angles, and, crucially, the absolute configuration of a chiral molecule.

Although a crystal structure for this compound itself is not available in the surveyed literature, the structure of a closely related derivative, (2R,3R)-3-(2-Chlorophenyl)-N-phenyloxirane-2-carboxamide, has been determined. This analysis provides a clear example of how X-ray diffraction is used for stereochemical assignment in this class of compounds.

The derivative was found to crystallize in the orthorhombic system with the chiral space group P2₁2₁2₁. The determination of the absolute configuration was achieved through the analysis of anomalous dispersion effects. The Flack parameter, which is a critical value in determining the absolute structure of a chiral crystal, was refined to a value close to zero (0.01 (2)), providing a high level of confidence in the assigned (2R,3R) absolute configuration. This methodology is directly applicable to confirming the (S) configuration of this compound, should a suitable single crystal be obtained. The analysis revealed that the two benzene rings adopt a syn configuration relative to the epoxide ring.

Interactive Data Table: Crystallographic Data for (2R,3R)-3-(2-Chlorophenyl)-N-phenyloxirane-2-carboxamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₂ClNO₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.6610 (1) |

| b (Å) | 10.0343 (2) |

| c (Å) | 20.2433 (3) |

| Z | 4 |

| Flack Parameter | 0.01 (2) |

Data from Chen & Kang (2009).

Emerging Research Directions in 2s 2 2 Chlorophenyl Oxirane Chemistry

Development of Novel and Sustainable Catalytic Systems for Synthesis and Transformation

The synthesis of enantiomerically pure epoxides like (2S)-2-(2-chlorophenyl)oxirane is a cornerstone of modern asymmetric synthesis, providing valuable chiral building blocks for various applications. magtech.com.cn A significant research thrust lies in the development of innovative and sustainable catalytic systems that offer high efficiency and selectivity. researchgate.netjetir.org

Homogeneous and Heterogeneous Catalysis: Historically, transition metal complexes have been pivotal in asymmetric epoxidation. chiralpedia.com Systems like those based on titanium, particularly when used with chiral ligands such as diethyl tartrate in the Sharpless epoxidation, have been instrumental in producing chiral epoxides from allylic alcohols. chiralpedia.com More recent advancements focus on creating new chiral ligands to improve the selectivity and efficiency of these metal-catalyzed processes. chiralpedia.com

Heterogeneous catalysts are gaining prominence due to their ease of separation and recyclability, which are key tenets of green chemistry. researchgate.netjetir.org Supported catalysts, such as those immobilized on polymers or silica, are being developed to bridge the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of the former with the practical advantages of the latter. researchgate.netresearchgate.net For instance, polystyrene-supported catalysts have been investigated for their potential in various organic transformations. researchgate.net

Organocatalysis and Biocatalysis: The field has also seen a surge in the use of metal-free organocatalysts for epoxidation. magtech.com.cn These small organic molecules are attractive due to their lower toxicity and reduced environmental impact. magtech.com.cn Ketones, for example, can act as organocatalysts in environmentally friendly epoxidation reactions. acs.org

Biocatalysis, employing enzymes, offers unparalleled selectivity under mild reaction conditions. jetir.org Enzymes like monooxygenases and peroxidases are capable of catalyzing asymmetric epoxidation. magtech.com.cn The use of enzymes for stereoselective transformations is a growing area of interest, with ongoing research into their application in organic solvents to broaden their synthetic utility. pageplace.de The enantioselective hydrolysis of racemic epoxides using epoxide hydrolases is another biocatalytic approach to obtain enantiopure epoxides. biosynth.com

Table 1: Comparison of Catalytic Systems for Chiral Epoxide Synthesis

| Catalytic System | Advantages | Disadvantages | Relevant Research Focus |

|---|---|---|---|

| Homogeneous Transition Metal Catalysts | High activity and selectivity, well-understood mechanisms. chiralpedia.com | Difficult to separate from the reaction mixture, potential for metal contamination. | Development of new chiral ligands to enhance performance. chiralpedia.com |

| Heterogeneous Catalysts | Easy separation and recyclability, improved process sustainability. researchgate.net | Can have lower activity and selectivity compared to homogeneous counterparts. | Supported metal complexes and nanoparticles. researchgate.netresearchgate.net |

| Organocatalysts | Metal-free, lower toxicity, environmentally benign. magtech.com.cn | May require higher catalyst loadings compared to metal catalysts. | Ketone-based and chiral iminium salt catalysts. researchgate.netacs.org |

| Biocatalysts (Enzymes) | High enantioselectivity, mild reaction conditions, environmentally friendly. jetir.org | Can be sensitive to reaction conditions (temperature, solvent), substrate scope may be limited. | Use of epoxide hydrolases for kinetic resolution, exploring enzymes in non-aqueous media. magtech.com.cnpageplace.debiosynth.com |

Integration with Continuous Flow Methodologies for Scalable Chiral Synthesis

To meet the industrial demand for chiral compounds like this compound, scalable and efficient manufacturing processes are essential. Continuous flow chemistry has emerged as a powerful technology to address the limitations of traditional batch processing. mt.comacs.org

The primary advantages of continuous flow systems include superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility, higher yields, and better product quality. mt.com The enhanced safety profile, due to the small reaction volumes and efficient heat transfer, allows for the use of highly reactive reagents and the exploration of a wider range of reaction conditions that are often inaccessible in batch mode. acs.orgresearchgate.net

Table 2: Advantages of Continuous Flow Synthesis for Chiral Epoxides

| Feature | Benefit in Chiral Synthesis |

|---|---|

| Precise Control of Reaction Parameters | Enhanced control over stereoselectivity, leading to higher enantiomeric excess. mt.com |

| Improved Safety | Safe handling of hazardous reagents and exothermic reactions, enabling a broader synthetic scope. acs.org |

| Scalability | Straightforward scale-up from laboratory to production by running the system for longer durations. beilstein-journals.org |

| Integration of Multiple Steps | "Telescoped" synthesis reduces waste, processing time, and the need for purification of intermediates. acs.org |

| Use of Immobilized Catalysts | Facilitates catalyst recycling and continuous operation, improving process efficiency and cost-effectiveness. nih.gov |

Exploration of New Mechanistic Insights and Reactivity Patterns

A deeper understanding of the reaction mechanisms governing the synthesis and transformation of this compound is crucial for the rational design of improved synthetic methods. The high ring strain of the oxirane ring dictates its reactivity, making it susceptible to ring-opening reactions with a variety of nucleophiles. magtech.com.cnrsc.org

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of these reaction pathways. mdpi.comacs.org Theoretical calculations can provide valuable insights into the structures of transition states and intermediates, helping to explain the origins of stereoselectivity in catalytic reactions. researchgate.net For example, DFT studies on the ring-opening of epoxides have shed light on the influence of stereoelectronic factors on the reaction mechanism. mdpi.com

Research is also focused on understanding the regioselectivity of the nucleophilic ring-opening of substituted epoxides. researchgate.net The outcome of the reaction, i.e., whether the nucleophile attacks the more or less substituted carbon atom of the epoxide ring, is influenced by a combination of steric and electronic effects of the substituents, as well as the nature of the nucleophile, solvent, and catalyst. researchgate.net For aryl-substituted epoxides like this compound, the interplay of these factors is particularly complex. Computational models are being developed to predict the regioselectivity of these reactions, providing a general framework for controlling the outcome of epoxide transformations. researchgate.net The reactivity of epoxide radicals is another area of investigation, with computational studies exploring their ring-opening reactions. nih.gov

Computational Design and Optimization of Chiral Reagents and Processes

The trial-and-error approach to developing new chiral catalysts and reagents can be time-consuming and resource-intensive. researchgate.net Computational chemistry offers a powerful alternative for the rational design and optimization of chiral systems for the synthesis of compounds like this compound. pageplace.de

By employing computational methods such as DFT, researchers can model the interactions between a chiral catalyst and a substrate at the molecular level. acs.orgnih.gov This allows for the in-silico screening of potential catalyst structures and the identification of key structural features that govern enantioselectivity. researchgate.net For instance, computational studies can be used to design chiral ligands with specific steric and electronic properties to create an optimal chiral pocket for a given transformation. researchgate.netresearchgate.net

These computational approaches are not limited to catalyst design. They can also be used to optimize entire reaction processes. asianpubs.org By calculating the energy profiles of different reaction pathways, it is possible to identify the most favorable reaction conditions and to predict the stereochemical outcome of a reaction. researchgate.net This synergy between computational modeling and experimental work accelerates the development of more efficient and selective synthetic methods. researchgate.net The use of DFT to study the structure and reactivity of chiral molecules provides fundamental insights that guide the synthesis of new and improved chiral derivatizing reagents and catalysts. nih.govasianpubs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2S)-2-(2-chlorophenyl)oxirane with high enantiomeric excess (ee)?

- Methodology : Enantioselective synthesis can be achieved via enzymatic cascades, such as styrene monooxygenase-mediated epoxidation of styrene derivatives. For example, asymmetric azidohydroxylation using biomimetic enzymatic systems has been reported for similar styrene oxides, yielding high stereochemical purity . Chemical methods, such as Sharpless epoxidation with chiral ligands, may also be adapted, though reaction conditions (e.g., solvent, temperature) must be optimized to minimize racemization.

Q. How can researchers characterize the stereochemical purity and structural configuration of this compound?

- Methodology :

- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose-based columns) with a hexane/isopropanol mobile phase to resolve enantiomers.

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H NMR to confirm stereochemistry. For absolute configuration, single-crystal X-ray diffraction is definitive, as demonstrated for analogous epoxides in structural studies .

- Polarimetry : Measure optical rotation and compare to literature values (e.g., for related compounds).

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Methodology : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent epoxide ring-opening via hydrolysis or nucleophilic attack. Stability tests under varying pH and humidity conditions are recommended. Use TLC or GC-MS to monitor degradation products over time .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in ring-opening reactions for pharmaceutical intermediates?

- Methodology : The (2S) configuration directs nucleophilic attack to specific positions of the epoxide ring. For example, in acid-catalyzed ring-opening, the nucleophile (e.g., amines, thiols) preferentially attacks the less hindered carbon. Kinetic studies using O-labeled water or isotopic tracing can map regioselectivity . Compare results to computational models (DFT) predicting transition-state energies .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodology : Discrepancies may arise from impurities (e.g., residual catalysts) or stereochemical byproducts. Conduct the following:

- HPLC-MS Purity Analysis : Quantify impurities at trace levels (<0.1%).

- Enzymatic Assays : Test both enantiomers separately to isolate stereospecific effects.

- Metabolic Profiling : Use liver microsomes or cytochrome P450 isoforms to assess if metabolic pathways alter activity .

Q. How can computational chemistry predict the interaction of this compound with biological targets?

- Methodology :

- Docking Simulations : Use software like AutoDock Vina to model binding to enzymes (e.g., epoxide hydrolases).

- MD Simulations : Analyze conformational stability in aqueous vs. lipid environments.

- QSAR Models : Corinate substituent effects (e.g., chloro vs. fluoro analogs) with activity data from similar epoxides .

Q. What are the challenges in scaling up enantioselective synthesis of this compound for preclinical studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。